molecular formula C6H10O2 B2955336 cis-2,3-Dimethylcyclopropanecarboxylic acid CAS No. 2388503-72-6

cis-2,3-Dimethylcyclopropanecarboxylic acid

Cat. No.: B2955336
CAS No.: 2388503-72-6
M. Wt: 114.14 g/mol
InChI Key: VEQMUQZKBLIXLT-NGQZWQHPSA-N
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Description

cis-2,3-Dimethylcyclopropanecarboxylic acid (CAS 2388503-72-6) is a high-purity cyclic organic compound with a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol, supplied with a minimum purity of 98% . This compound is characterized by its cis-configuration of the two methyl groups on the cyclopropane ring, a specific stereochemistry that is critical for its reactivity and application in advanced chemical synthesis. Cyclopropanecarboxylic acid derivatives are highly valued in research as key synthetic intermediates, particularly in the development of active molecules. Their unique strained-ring structure provides significant research value for studying structure-activity relationships and for constructing more complex molecular architectures . While specific mechanistic studies on this exact isomer are limited, related 2,2-dimethylcyclopropanecarboxylic acids are established as pivotal precursors in the synthesis of pyrethroid-type insecticides . This suggests its potential application in creating novel analogs for agrochemical research. Furthermore, such specialty carboxylic acids serve as versatile building blocks in pharmaceutical research for drug formulation and in material science for the development of polymers and specialty chemicals . Researchers utilize this compound strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses. Please note that this chemical is classified as hazardous. It causes severe skin burns and eye damage (Hazard Statement H314) . Appropriate personal protective equipment and handling in a well-ventilated area are essential. For quality assurance, this product is supplied with supporting documentation, including NMR, HPLC, MSDS, and a Certificate of Analysis (COA) upon request .

Properties

CAS No.

2388503-72-6

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(2R,3S)-2,3-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H10O2/c1-3-4(2)5(3)6(7)8/h3-5H,1-2H3,(H,7,8)/t3-,4+,5?

InChI Key

VEQMUQZKBLIXLT-NGQZWQHPSA-N

SMILES

CC1C(C1C(=O)O)C

Isomeric SMILES

C[C@@H]1[C@@H](C1C(=O)O)C

Canonical SMILES

CC1C(C1C(=O)O)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3-Dimethylcyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,3-dimethyl-2-butene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or toluene to facilitate the cyclopropanation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: cis-2,3-Dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-2,3-Dimethylcyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2,3-Dimethylcyclopropanecarboxylic acid involves its interaction with molecular targets and pathways. The cyclopropane ring’s strained structure makes it highly reactive, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The compound’s reactivity and structural features enable it to modulate specific pathways and exert its effects .

Comparison with Similar Compounds

Structural and Stereochemical Analogues

(a) trans-2,3-Dimethylcyclopropanecarboxylic Acid Isomers
  • Structure : Trans configuration of methyl groups on the cyclopropane ring.
  • Properties : Lower abundance in synthetic mixtures (6% and 1% in vpc analysis) due to steric hindrance during synthesis .
  • Reactivity : Trans isomers exhibit distinct reactivity in ring-opening reactions and stereoselective transformations compared to the cis isomer.
(b) cis-2,3-Piperidinedicarboxylic Acid (cis-2,3-PDA)
  • Structure : Piperidine ring (six-membered) with two carboxylic acid groups in cis configuration.
  • Biological Activity : Acts as a partial NMDA receptor agonist at low concentrations and a competitive NMDA antagonist at higher concentrations. Schild analysis confirmed its competitive antagonism .
  • Key Difference : Unlike the cyclopropane derivative, cis-2,3-PDA’s larger ring size reduces ring strain, altering its receptor binding kinetics.
(c) Pinic Acid (cis-2,2-Dimethyl-3-carboxy-cyclobutyl-acetic Acid)
  • Structure : Cyclobutane ring with dimethyl and carboxylic acid groups.
  • Origin : Formed via atmospheric oxidation of α-pinene. Predominantly partitions into aerosol particles .
  • Reactivity : Larger ring size (cyclobutane) reduces strain compared to cyclopropane, enhancing stability in environmental conditions.
(d) 1-(Boc-Amino)cyclopropanecarboxylic Acid
  • Structure: Cyclopropane ring with a Boc-protected amino group and carboxylic acid.
  • Applications : Used in peptide synthesis due to its conformational rigidity and biocompatibility. Molecular weight: 201.22; LogP: -0.87 (predicted) .

Comparative Data Table

Compound Name Structure Features Key Properties Biological/Environmental Role
cis-2,3-Dimethylcyclopropanecarboxylic Acid Cyclopropane, cis-methyl groups High optical rotation; 93% abundance in synthesis Potential chiral building block
trans-2,3-Dimethylcyclopropanecarboxylic Acid Cyclopropane, trans-methyl groups Minor component (6-1% in synthesis); distinct stereochemical reactivity Limited reported applications
cis-2,3-Piperidinedicarboxylic Acid Piperidine, dicarboxylic acids NMDA receptor modulation (agonist/antagonist) Neuropharmacological research
Pinic Acid Cyclobutane, dimethyl, carboxylic Particle-phase dominance in aerosols; atmospheric oxidation product Environmental chemistry marker
1-(Boc-Amino)cyclopropanecarboxylic Acid Cyclopropane, Boc-amino group LogP: -0.87; used in peptide synthesis Drug design and biomolecular engineering

Key Findings from Comparative Analysis

Ring Strain and Reactivity :

  • Cyclopropane derivatives (e.g., cis-2,3-dimethyl) exhibit higher ring strain than piperidine or cyclobutane analogs, enhancing their reactivity in ring-opening reactions.
  • Pinic acid’s cyclobutane ring provides greater stability, making it persistent in atmospheric aerosols .

Biological Interactions :

  • cis-2,3-PDA’s NMDA receptor activity contrasts with the dimethylcyclopropane derivative, which lacks reported receptor interactions. This highlights the role of ring size and substituent positioning in bioactivity .

Stereochemical Influence :

  • The cis configuration in cyclopropane derivatives dictates optical properties and synthetic utility, whereas trans isomers are less explored due to lower abundance .

Biological Activity

cis-2,3-Dimethylcyclopropanecarboxylic acid is a cyclopropane derivative characterized by a carboxylic acid functional group and two methyl groups at the 2 and 3 positions of the cyclopropane ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of agriculture and environmental science.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₄O₂. Its unique structure allows for geometrical and optical isomerism, leading to various isomers including (+)-cis, (-)-cis, (+)-trans, and (-)-trans forms. The compound's reactivity primarily involves typical carboxylic acid reactions, making it a valuable intermediate in synthetic organic chemistry.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activity, particularly as insecticides. The compound interacts with various biological systems through its metabolites, influencing pest behavior and susceptibility to insecticides.

Insecticidal Properties

  • Mechanism of Action : The compound acts as an insecticide by disrupting the nervous system of target pests. It is particularly effective against certain species due to its ability to mimic natural neurotoxic compounds.
  • Efficacy : Studies show that this compound exhibits high efficacy in controlling pest populations. Its stability under environmental conditions enhances its effectiveness as an insecticide.
  • Case Studies :
    • A study highlighted the use of this compound in agricultural settings where it significantly reduced pest populations compared to untreated controls.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization Reactions : Utilizing intermediates from common organic compounds.
  • Wittig Reaction : A method involving the reaction of phosphonium ylides with carbonyl compounds to form alkenes.
Synthesis MethodDescription
CyclizationInvolves forming the cyclopropane ring from linear precursors.
Wittig ReactionConverts carbonyl compounds into alkenes using phosphonium ylides.

Environmental Impact

In addition to its agricultural applications, this compound is also studied for its role in bioremediation. The enzyme cis-2,3-dihydrobiphenyl-2,3-diol dehydrogenase , which utilizes this compound, is involved in degrading harmful substances like polychlorinated biphenyls (PCBs) into less toxic forms.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acidContains dichlorovinyl groupHigh efficacy as an insecticide
2-Cyano-3,3-dimethylcyclopropane-carboxylic acidContains cyano groupDifferent reactivity profile
2-cis-3-cis-Dimethylcyclopropanecarboxylic acidSimilar cyclopropane structureVaries in stereochemistry

Q & A

What are the common synthetic routes for cis-2,3-Dimethylcyclopropanecarboxylic acid?

Basic Research Question
The synthesis typically involves cyclopropanation reactions and catalytic hydrogenation. For example, (±)-cis-3-(dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (a structural analog) is synthesized via cyclopropanation of ethyl 5-chloro-3,3-dimethylpentanoate using dichloroethylene, followed by acid hydrolysis . Hydrogenation of pyridinedicarboxylic acid derivatives with PtO₂ catalysts (e.g., for cis-2,3-piperidinedicarboxylic acid) is another method, yielding cis-isomers after crystallization .

Key Methodological Steps:

Cyclopropanation of ester precursors.

Catalytic hydrogenation under pressure (e.g., 50 psi, 24 hours).

Purification via recrystallization (e.g., alcohol-water mixtures).

How is the stereochemical purity of this compound confirmed?

Basic Research Question
Stereochemical purity is assessed using vapor-phase chromatography (vpc) and optical rotation measurements . For example, vpc analysis of cyclopropanecarboxylic acid derivatives revealed a 93% cis-isomer content, with minor trans-contaminants (6:93:1 ratio) . Optical rotation ([α]D) further distinguishes enantiomers, as seen in (+)-(2S,3S)-cis isomers .

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